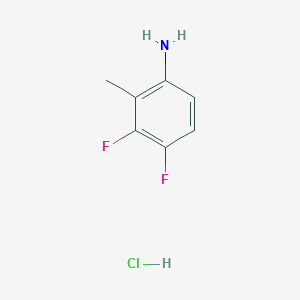

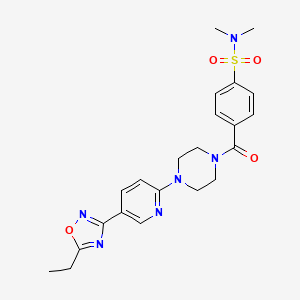

![molecular formula C18H18FN7O3 B2459969 2-(7-(2-氟苄基)-3,9-二甲基-6,8-二氧代-6,7,8,9-四氢-[1,2,4]三嗪并[3,4-f]嘌呤-1(4H)-基)乙酰胺 CAS No. 923426-63-5](/img/structure/B2459969.png)

2-(7-(2-氟苄基)-3,9-二甲基-6,8-二氧代-6,7,8,9-四氢-[1,2,4]三嗪并[3,4-f]嘌呤-1(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide” is a fluorinated 1,2,4-triazino compound . It is part of a class of compounds that have been synthesized for their potential biocidal activity .

Synthesis Analysis

The synthesis of similar fluorinated 1,2,4-triazino compounds involves the treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds under specific conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, similar fluorinated 1,2,4-triazino compounds have been obtained from treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds .科学研究应用

PET成像放射性示踪剂开发

结构相关化合物的一个重要应用领域涉及开发用于正电子发射断层扫描(PET)成像的新型放射性示踪剂。例如,Fujinaga 等人(2018 年)开发了两种带有 [18F]氟苯环的新型放射性示踪剂,用于缺血性脑中的转运蛋白 (18 kDa) (TSPO) 的 PET 成像。与它们的母体化合物相比,这些放射性示踪剂表现出对 TSPO 的高结合亲和力和提高的体内稳定性,展示了它们在可视化神经炎症模型中的潜力 (Fujinaga 等人,2018 年)。

杂环化合物的合成

具有相似结构框架的化合物也用于探索其合成方法。Ueda 等人(1988 年)通过使 7,8-二氨基-1,3-二甲基黄嘌呤与各种二酮反应,合成了 [1,2,4]三嗪并[3,2-f]嘌呤和 [1,2,4]三氮杂并[3,2-f]嘌呤,展示了一种创建具有潜在生物活性的杂环化合物的多用途方法 (Ueda 等人,1988 年)。

抗菌活性

Bondock 等人(2008 年)利用与目标分子结构相似的化合物作为合成具有潜在抗菌活性的新杂环的关键中间体。对这些合成的化合物进行了评估,结果表明它们作为抗菌剂具有良好的前景 (Bondock 等人,2008 年)。

未来方向

Fluorinated 1,2,4-triazino compounds, like the one , are part of ongoing research due to their potential biocidal activity . The introduction of a fluorine atom to the heterocyclic systems is believed to improve or enhance the medicinal properties . Therefore, future research may focus on the synthesis of new compounds in this class and the evaluation of their biological activity.

作用机制

Target of Action

The primary target of this compound is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions seems to play a crucial role in its cytotoxicity .

Biochemical Pathways

The compound’s interaction with ferrous ions affects the iron homeostasis within cells . Disruption of iron homeostasis can significantly inhibit cancer cell proliferation . The compound’s action on ferrous ions may also influence the cell cycle, causing arrest at the G1 phase .

Pharmacokinetics

Its interaction with ferrous ions suggests that its bioavailability and efficacy may be influenced by the concentration of these ions in the body .

Result of Action

The compound has been shown to induce significant apoptosis in A549 cells in a dose and time-dependent manner . This apoptosis induction might be at least via the mitochondria pathway, as suggested by Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by environmental factors such as the concentration of ferrous ions. Notably, the cytotoxicity of the compound on A549 cells significantly decreases with the increase of ferrous ions concentrations .

属性

IUPAC Name |

2-[7-[(2-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-5-3-4-6-12(11)19/h3-6H,7-9H2,1-2H3,(H2,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPAWAUGBOQDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)

![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)

![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)

![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)